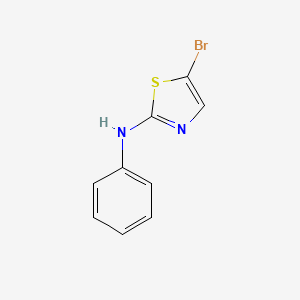

5-Bromo-N-phenylthiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

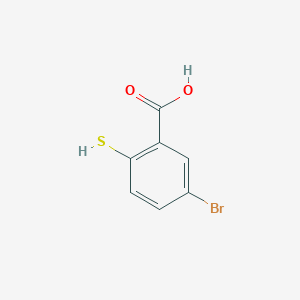

5-Bromo-N-phenylthiazol-2-amine is a chemical compound with the molecular weight of 255.14 . Its IUPAC name is 5-bromo-N-phenyl-1,3-thiazol-2-amine .

Molecular Structure Analysis

The InChI code for 5-Bromo-N-phenylthiazol-2-amine is 1S/C9H7BrN2S/c10-8-6-11-9 (13-8)12-7-4-2-1-3-5-7/h1-6H, (H,11,12) .Physical And Chemical Properties Analysis

5-Bromo-N-phenylthiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius .科学的研究の応用

Antimicrobial Activity

“5-Bromo-N-phenylthiazol-2-amine” has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains . The presence of the thiazole moiety contributes to its effectiveness, and it’s being considered as a candidate for new antimicrobial drugs.

Antifungal Inhibition

In addition to its antibacterial properties, this compound has shown excellent antifungal inhibition. Certain synthesized derivatives have demonstrated significant Minimum Inhibitory Concentrations (MIC) values, indicating strong antifungal activity . This suggests its potential use in developing treatments for fungal infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives, including “5-Bromo-N-phenylthiazol-2-amine,” have been associated with antitumor and cytotoxic activities. They are found in compounds that have been observed to inhibit tumor growth and induce cell death in cancer cells . This opens up avenues for cancer therapy research involving thiazole-based compounds.

Neuroprotective Properties

The thiazole ring is a common structure in neuroprotective drugs. Given the structural similarity, “5-Bromo-N-phenylthiazol-2-amine” could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

DNA Interaction

Compounds with a thiazole structure have been known to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death . This property can be harnessed in the development of drugs targeting specific DNA interactions in pathological conditions.

Peptide Complexation

The ability of thiazole compounds to complex with peptides has implications in drug design, where “5-Bromo-N-phenylthiazol-2-amine” could be used to enhance the efficacy or specificity of peptide-based therapies .

Safety And Hazards

特性

IUPAC Name |

5-bromo-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYZRVABKWWEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493091 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-phenylthiazol-2-amine | |

CAS RN |

63615-95-2 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)